molecular formula C22H26N2 B5417869 1,4-Bis[(2E)-3-phenylprop-2-EN-1-YL]piperazine

1,4-Bis[(2E)-3-phenylprop-2-EN-1-YL]piperazine

Cat. No.: B5417869
M. Wt: 318.5 g/mol
InChI Key: LPEUKGZZZUTWAH-FNCQTZNRSA-N
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Description

1,4-Bis[(2E)-3-phenylprop-2-EN-1-YL]piperazine is a piperazine derivative characterized by the presence of two phenylprop-2-en-1-yl groups attached to the nitrogen atoms of the piperazine ring

Properties

IUPAC Name

1,4-bis[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2/c1-3-9-21(10-4-1)13-7-15-23-17-19-24(20-18-23)16-8-14-22-11-5-2-6-12-22/h1-14H,15-20H2/b13-7+,14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEUKGZZZUTWAH-FNCQTZNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N(CCN(C1)C/C=C/C2=CC=CC=C2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2E)-3-phenylprop-2-EN-1-YL]piperazine typically involves the reaction of piperazine with cinnamaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, where the aldehyde groups of cinnamaldehyde react with the amine groups of piperazine to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2E)-3-phenylprop-2-EN-1-YL]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,4-Bis[(2E)-3-phenylprop-2-EN-1-YL]piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. For example, in its antimicrobial activity, the compound may disrupt the integrity of bacterial cell membranes, leading to cell lysis and death . In its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

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